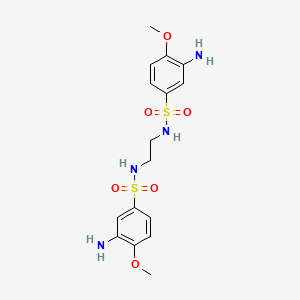

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide)

Description

Properties

CAS No. |

94232-03-8 |

|---|---|

Molecular Formula |

C16H22N4O6S2 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

3-amino-N-[2-[(3-amino-4-methoxyphenyl)sulfonylamino]ethyl]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C16H22N4O6S2/c1-25-15-5-3-11(9-13(15)17)27(21,22)19-7-8-20-28(23,24)12-4-6-16(26-2)14(18)10-12/h3-6,9-10,19-20H,7-8,17-18H2,1-2H3 |

InChI Key |

SHIILERBXRETDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) typically involves the reaction of 3-amino-4-methoxybenzenesulphonamide with ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethylene bridge.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and amino groups on the benzene rings influence oxidation behavior.

Reduction Reactions

The sulfonamide and ethylene bridge show reducibility under specific conditions:

Substitution Reactions

The amino and methoxy groups participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Reagent/Conditions | Position Substituted | Major Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Para to methoxy group | Nitro-substituted derivative | |

| Br₂ (FeBr₃ catalyst) | Ortho to amino group | Brominated product |

Nucleophilic Substitution

| Reagent/Conditions | Leaving Group | Major Product | Reference |

|---|---|---|---|

| NH₃ (high pressure, 100°C) | Methoxy group | 4-amino-3-hydroxybenzenesulphonamide | |

| Hydrazine (EtOH, reflux) | Sulfonamide nitrogen | Hydrazide derivatives |

Cyclization Reactions

The ethylene bridge and amino groups facilitate ring formation:

Complexation Reactions

The sulfonamide moiety acts as a ligand for metal ions:

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Degradation Process | Residual Products | Reference |

|---|---|---|---|

| 200–250 | Loss of methoxy groups as methanol | Des-methoxy sulfonamide | |

| 300–350 | Sulfonamide bond cleavage | SO₂ and ethylene diamine fragments |

Scientific Research Applications

Chemistry: N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme function and regulation.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and physicochemical differences:

Key Differences

Substituents and Reactivity: The amino and methoxy groups in the target compound enable hydrogen bonding and electrophilic substitution, making it more reactive than analogs like N,N′-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide (plain benzene rings) . Brominated analogs (e.g., 32588-76-4) exhibit flame-retardant properties due to bromine’s radical-scavenging ability, unlike the target compound .

Bridge Flexibility and Applications :

- Ethylene bridges (e.g., in the target compound and N,N'-ethylenebis(stearamide)) confer flexibility, suitable for polymer additives .

- Rigid aromatic bridges (e.g., methylenebis or phenylenebis in CAS 151882-81-4) enhance thermal stability but limit solubility .

Thermal and Chemical Stability :

Research Findings

- Coordination Chemistry : Ethylenebis(salicylideneaminato) complexes (e.g., CuL3 in ) demonstrate electrochemical sensing capabilities, suggesting the target compound could act as a ligand for metal ions in sensors .

- Synthetic Methods: Substitution reactions (e.g., azide group incorporation in ) highlight feasible routes to modify the target compound’s amino groups for drug development .

Biological Activity

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is characterized by its dual sulfonamide groups linked by an ethylene bridge. The structural formula can be represented as follows:

This compound is recognized for its sulfonamide moiety, which is known to exhibit a range of biological activities.

Antimicrobial Properties

Sulfonamides, including N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide), are primarily known for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, which is essential for bacterial proliferation. Studies have shown that derivatives of sulfonamides can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent research indicates that N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) may possess anticancer properties. A study highlighted the compound's ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase. This mechanism suggests potential efficacy against human breast adenocarcinoma (MCF7) cells, with nanomolar antiproliferative potency reported .

Cardiovascular Effects

The cardiovascular effects of related sulfonamide compounds have also been explored. In isolated rat heart models, certain sulfonamides were shown to influence coronary resistance and perfusion pressure, indicating possible therapeutic implications for cardiovascular diseases. The interaction with calcium channels may play a crucial role in mediating these effects .

Pharmacokinetics

Understanding the pharmacokinetics of N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is essential for evaluating its therapeutic potential. Theoretical models have been employed to assess various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest that the compound exhibits favorable permeability characteristics in cellular models .

| Parameter | Value |

|---|---|

| Molecular Weight | 358.44 g/mol |

| Log P (octanol-water) | 1.5 |

| Solubility | Soluble in DMSO |

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF7 cells demonstrated that treatment with N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) with high purity?

- Methodological Answer : The synthesis typically involves a two-step process: (1) sulfonylation of ethylenediamine with 3-amino-4-methoxybenzenesulfonyl chloride under controlled pH (8–9) to prevent over-sulfonylation, and (2) purification via recrystallization using ethanol-water mixtures. Key parameters include stoichiometric ratios (1:2 for diamine to sulfonyl chloride), reaction temperature (0–5°C to minimize side reactions), and inert atmosphere to avoid oxidation of the amine groups. Purity can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and FT-IR to verify sulfonamide N–H stretches (~3300 cm⁻¹) .

Q. How can solvent extraction efficiency of Fe(II) using this compound be optimized in aqueous systems?

- Methodological Answer : Efficiency depends on pH, counterion selection, and organic solvent polarity. For Fe(II) extraction:

- pH : Optimal at 5.5–6.0 (acetate buffer) to balance ligand protonation and metal-ligand complex stability.

- Counterions : Chloride or nitrate enhances lipophilicity of the metal complex.

- Organic Phase : Chloroform or dichloromethane achieves >90% extraction due to low dielectric constant. Quantify using atomic absorption spectroscopy (AAS) or UV-Vis with ferroZine as a post-extraction chelator (λ = 562 nm) .

Advanced Research Questions

Q. How does N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) coordinate with lanthanides, and what magnetic properties arise?

- Methodological Answer : The ligand binds via sulfonamide S=O and methoxy O atoms, forming dinuclear Ln(III) complexes. To study magnetism:

- Synthesis : React the ligand with Ln(NO₃)₃·6H₂O in methanol under reflux. Isolate crystals via slow evaporation.

- Characterization : Use X-ray diffraction to confirm geometry (e.g., square antiprismatic for Eu(III)).

- Magnetic Analysis : AC susceptibility measurements (0.1–1000 Hz, 2–300 K) reveal slow relaxation of magnetization in Dy(III) or Tb(III) complexes, indicative of single-molecule magnet behavior. Data fitting with PHI software quantifies exchange interactions (J values) .

Q. What experimental strategies resolve contradictions in reported metal ion selectivity across studies?

- Methodological Answer : Discrepancies in selectivity (e.g., Cu(II) vs. Fe(II)) often stem from:

- Competing Ligands : Trace EDTA or citrate in buffers may compete for metal binding. Use ultra-pure reagents and validate via ICP-MS.

- Redox Conditions : Fe(II) oxidation to Fe(III) under aerobic conditions alters selectivity. Conduct experiments under argon with ascorbic acid as a reductant.

- Structural Variants : Compare results with methyl-substituted analogs to assess electronic effects on selectivity .

Q. How can computational methods predict the ligand’s affinity for transition metals?

- Methodological Answer : Combine DFT (B3LYP/6-311++G**) and molecular docking:

- Geometry Optimization : Model the ligand and metal (e.g., Cu²⁺) in Gaussian09 to calculate bond lengths and angles.

- Binding Energy : Compare ΔG of complexation using solvent continuum models (e.g., PCM for water).

- Docking Validation : Use AutoDock Vina to simulate interactions with metalloproteins (e.g., carbonic anhydrase) and correlate with experimental IC₅₀ values .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.